REACTION_CXSMILES
|
[C:1]([CH:4]([C:12](=O)[CH3:13])[CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=O)[CH3:2].[CH3:15][NH:16][NH2:17]>C(O)(=O)C>[CH2:10]([O:9][C:7](=[O:8])[CH2:6][CH2:5][C:4]1[C:12]([CH3:13])=[N:17][N:16]([CH3:15])[C:1]=1[CH3:2])[CH3:11]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(CCC(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
methyl hydrazine
|
Quantity
|
589 μL
|
Type
|
reactant
|
Smiles
|
CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
DISSOLUTION
|
Details
|
dissolve residue in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Extract aqueous layer twice with ethyl acetate, dry (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 0:100 to 100% ethyl acetate:hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC=1C(=NN(C1C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |